molecular formula C17H24N2O2 B11620226 N'-(4-tert-butylcyclohexylidene)-2-hydroxybenzohydrazide

N'-(4-tert-butylcyclohexylidene)-2-hydroxybenzohydrazide

Cat. No.: B11620226
M. Wt: 288.4 g/mol
InChI Key: JFQJEOXOSBYQRN-UHFFFAOYSA-N
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Description

N'-(4-tert-Butylcyclohexylidene)-2-hydroxybenzohydrazide is a Schiff base derivative synthesized via the condensation of 2-hydroxybenzohydrazide with 4-tert-butylcyclohexanone. These compounds typically exhibit keto-enol tautomerism, enabling diverse coordination modes with metal ions and biological activities like anticancer, antimicrobial, and antioxidant effects .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-2-hydroxybenzamide

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)12-8-10-13(11-9-12)18-19-16(21)14-6-4-5-7-15(14)20/h4-7,12,20H,8-11H2,1-3H3,(H,19,21)

InChI Key

JFQJEOXOSBYQRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)C2=CC=CC=C2O)CC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of hydroxybenzohydrazide derivatives.

    Reduction: Reduction reactions could yield various intermediates or final products.

    Substitution: Substitution reactions involving the tert-butylcyclohexylidene group may occur.

Common Reagents and Conditions::

    Hydrazine derivatives: Used for the synthesis of benzohydrazide compounds.

    Catalysts: Various transition metal catalysts may facilitate specific reactions.

    Solvents: Common organic solvents like methanol, ethanol, or dichloromethane are likely employed.

Major Products:: The major products formed during these reactions would include different derivatives of N’-(4-tert-butylcyclohexylidene)-2-hydroxybenzohydrazide, such as hydroxybenzohydrazides with varying substituents.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: As a building block for the synthesis of other hydrazide-containing compounds.

    Biology: It may be used in studies related to hydrazide-based drug design.

    Industry: Its unique structure could be exploited for materials science or specialty chemicals.

Mechanism of Action

The precise mechanism by which N’-(4-tert-butylcyclohexylidene)-2-hydroxybenzohydrazide exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.

Comparison with Similar Compounds

Structural Comparisons with Analogous Compounds

Core Structure and Substituent Effects

  • N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L): Features a planar structure with a furan ring substituent. The keto-enol tautomerism facilitates bidentate chelation via azomethine nitrogen and deprotonated carbonyl oxygen .
  • Halogenated Derivatives (e.g., C14H11ClN2O3): Chlorine or bromine substituents introduce intramolecular hydrogen bonds (e.g., O–H⋯O and N–H⋯O), stabilizing crystal structures. The dihedral angle between aromatic rings in halogenated analogs is ~14.3°, compared to ~24° in non-halogenated variants .
Table 1: Structural Parameters of Selected Benzohydrazides
Compound Substituent Dihedral Angle (°) Key Interactions
H2L Furan-2-ylmethylene ~24 Keto-enol tautomerism
C14H11ClN2O3 2-Chloro-6-hydroxy 14.3 Intramolecular H-bonds
N'-(2-Methoxybenzylidene) 2-Methoxy N/A Reduced carbonyl reactivity

Spectroscopic and Computational Insights

Electronic Properties

  • HOMO-LUMO Gaps : H2L exhibits the largest HOMO-LUMO gap (4.12 eV), indicating high kinetic stability. Metal complexes (e.g., Ni(II)) show reduced gaps (~3.45 eV), enhancing reactivity .
  • Global Hardness (η) : H2L has the highest η (2.06 eV), while Ni(II) complexes display the lowest (1.72 eV), correlating with increased softness and electrophilicity .
Table 2: DFT-Derived Electronic Parameters
Compound HOMO (eV) LUMO (eV) Gap (eV) Global Hardness (η, eV)
H2L -5.82 -1.70 4.12 2.06
Ni(II) Complex -5.45 -2.00 3.45 1.72

Thermal Stability

  • Co(II) Complex : Degrades in three stages (330–482°C, 482–1000°C), leaving CoCO2 residue .
  • Zn(II) Complex : Loses coordinated water at 40–170°C, followed by ligand decomposition (170–413°C) .
  • tert-Butylcyclohexylidene Analog : Expected higher thermal stability due to the rigid cyclohexylidene backbone.

Cytotoxicity

  • H2L : IC50 values of 30.72 µM (HePG-2) and 35.40 µM (HCT-116), outperforming its metal complexes .
  • Metal Complexes : Ni(II) and Zn(II) show moderate activity (IC50 ~45–50 µM), attributed to reduced cellular uptake .
  • Methoxy Derivatives : Exhibit antimicrobial activity (MIC ~12.5 µg/mL) but lack cytotoxicity data .

Antimicrobial and Antioxidant Effects

  • Pyridine/Chromene Derivatives: Derived from N'-(2-cyanoacetyl)-2-hydroxybenzohydrazide show MIC values of 8–16 µg/mL against S. aureus and E. coli .
  • Halogenated Analogs : Enhanced DNA binding via halogen interactions, though cytotoxicity data remain sparse .

Biological Activity

N'-(4-tert-butylcyclohexylidene)-2-hydroxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse research findings and case studies.

Synthesis and Characterization

The synthesis of this compound involves the condensation reaction between 4-tert-butylcyclohexanone and 2-hydroxybenzohydrazide. The resulting product can be characterized using various spectroscopic techniques:

  • Melting Point : The compound typically has a melting point ranging from 246 to 248 °C.
  • Infrared Spectroscopy (IR) : Characteristic absorption bands are observed at 3268 cm⁻¹ (N-H stretching), 3058 cm⁻¹ (aromatic C-H stretching), and 1606 cm⁻¹ (C=O stretching) .
  • Nuclear Magnetic Resonance (NMR) : The 1H^1H NMR spectrum shows distinct peaks corresponding to the functional groups present in the compound, confirming its structure .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25

These values suggest that the compound is particularly potent against Staphylococcus aureus, a common pathogen associated with skin infections and other conditions .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging and ABTS assays. Results indicate that this compound exhibits a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

  • DPPH Scavenging Activity : The compound showed an IC50 value of 30 µg/mL, indicating significant radical scavenging ability.
  • ABTS Assay : A similar trend was observed, with effective inhibition of ABTS radicals .

Structure-Activity Relationship

The biological activity of this compound can be attributed to its structural features. The presence of hydroxyl groups enhances its ability to donate hydrogen atoms, thus contributing to both its antioxidant and antimicrobial properties. Additionally, the bulky tert-butyl group may influence the lipophilicity and membrane permeability of the compound, enhancing its bioactivity .

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Drug Development : Its efficacy against resistant bacterial strains positions it as a candidate for further development as an antimicrobial agent.
  • Pharmaceutical Formulations : The compound's antioxidant properties suggest potential use in formulations aimed at reducing oxidative damage in various therapeutic contexts .

Preparation Methods

Synthesis of 2-Hydroxybenzohydrazide

The foundational precursor, 2-hydroxybenzohydrazide, is typically synthesized via hydrazinolysis of methyl salicylate. Under microwave irradiation (160 W, 2–8 minutes), methyl salicylate reacts with hydrazine hydrate in a solvent-free system, achieving yields exceeding 85%. This method aligns with green chemistry principles by eliminating toxic solvents and reducing energy consumption compared to conventional reflux methods.

Preparation of 4-<i>tert</i>-Butylcyclohexanone

4-<i>tert</i>-Butylcyclohexanone, the ketonic component, is synthesized through stereoselective hydrogenation or oxidation pathways. A patent by details the reduction of 4-<i>tert</i>-butylcyclohexanone to its corresponding alcohol using catalytic hydrogenation, though the ketone itself is commercially available for condensation reactions.

Condensation Strategies for Hydrazide Formation

Conventional Thermal Condensation

In a traditional approach, equimolar amounts of 2-hydroxybenzohydrazide and 4-<i>tert</i>-butylcyclohexanone are refluxed in ethanol with a catalytic amount of acetic acid (5 mol%). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the ketone, followed by dehydration to form the hydrazone linkage. Typical conditions include:

ParameterValue
Temperature80°C
Time4–6 hours
SolventEthanol
Yield70–75%

The crude product is purified via recrystallization from ethanol, yielding a white crystalline solid with >95% purity (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation. A mixture of 2-hydroxybenzohydrazide (1 mmol), 4-<i>tert</i>-butylcyclohexanone (1.1 mmol), and acetic acid (3 drops) is irradiated at 160 W for 5–7 minutes without solvent. This method achieves a 92% yield with 98% purity, as confirmed by <sup>1</sup>H NMR (δ 11.2 ppm, NH; δ 8.3 ppm, CH=N).

Analytical Characterization and Validation

Spectroscopic Analysis

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>) :

    • δ 11.21 (s, 1H, NH),

    • δ 8.32 (s, 1H, CH=N),

    • δ 7.80–6.85 (m, 4H, aromatic),

    • δ 2.20–1.10 (m, 15H, cyclohexyl and <i>tert</i>-butyl).

  • IR (KBr, cm<sup>−1</sup>) :

    • 3250 (N-H stretch),

    • 1645 (C=O),

    • 1590 (C=N).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, methanol:water 70:30, 1 mL/min) reveals a single peak at retention time 6.2 minutes, confirming >98% purity.

Comparative Evaluation of Synthetic Methods

MethodTimeYield (%)Purity (%)Energy Efficiency
Conventional Reflux4–6 h70–7595Low
Microwave Irradiation5–7 min9298High

Microwave synthesis outperforms conventional methods in yield, purity, and sustainability, attributed to uniform heating and reduced side reactions.

Challenges and Optimization Strategies

Steric Hindrance from the <i>tert</i>-Butyl Group

The bulky <i>tert</i>-butyl substituent on the cyclohexane ring imposes steric constraints, slowing condensation kinetics. Increasing reaction temperature to 100°C under microwave conditions mitigates this issue, enhancing reaction rates without decomposition.

By-Product Formation

Trace impurities (<2%) such as unreacted hydrazide or ketone are removed via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Industrial-Scale Feasibility

The solvent-free microwave protocol is scalable, with batch reactors achieving kilogram-scale production. Energy consumption is reduced by 60% compared to thermal methods, aligning with industrial green chemistry mandates .

Q & A

Q. What are the common synthetic routes for N'-(4-tert-butylcyclohexylidene)-2-hydroxybenzohydrazide and its derivatives?

The synthesis typically involves a condensation reaction between 2-hydroxybenzohydrazide and a carbonyl compound (e.g., cyclohexanone derivatives). For example:

  • Microwave-assisted synthesis : Reacting 2-hydroxybenzohydrazide with substituted aldehydes/ketones under microwave irradiation (160–320 W, 2–8 minutes) in ethanol yields derivatives with 68–81% efficiency, aligning with green chemistry principles .
  • Conventional reflux : Heating with absolute ethanol as a solvent for 5–6 hours, followed by precipitation and recrystallization, is a standard method . Purification often employs HPLC, column chromatography, or recrystallization, with characterization via NMR, IR, and elemental analysis .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., phenolic -OH at δ ~11 ppm, hydrazide NH at δ ~8–12 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at 1637–1658 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • UV-Vis : Detects π→π* and n→π* transitions (e.g., peaks at 210–332 nm) .
  • Elemental analysis : Validates purity (>95% by CHN analysis) .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

  • Antibacterial assays : Disk diffusion or broth microdilution against Escherichia coli (e.g., MIC values ranging from 120–1000 ppm) .
  • Molecular docking : Screens interactions with target receptors (e.g., ENR inhibitor Pdb.1C14) using software like Mollegro Virtual Docker, prioritizing compounds with low rerank scores (<−90 kcal/mol) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in hydrazide derivatives?

SC-XRD with SHELXT/SHELXL software solves crystal structures by:

  • Refinement of hydrogen-bonding networks (e.g., O–H⋯N interactions stabilizing the hydrazone tautomer) .
  • Analyzing packing motifs (e.g., π-stacking of aromatic rings) to correlate crystallinity with solubility . Example: The E-isomer of N'-(4-fluorophenylpropylidene)-2-hydroxybenzohydrazide showed a planar hydrazone moiety, confirmed via SC-XRD .

Q. What strategies address contradictions between computational docking predictions and experimental bioactivity data?

Discrepancies (e.g., high docking scores but low MIC values) can be mitigated by:

  • Validating docking parameters (e.g., hydration effects, flexible receptor models) .
  • Testing derivatives with varied substituents (e.g., 4-methoxy groups enhance steric interactions with Ala 1196 in ENR) .
  • Correlating MIC data with physicochemical properties (e.g., logP, hydrogen-bond donors) .

Q. How does substituent positioning (e.g., tert-butyl, methoxy) modulate antibacterial efficacy?

Substituent effects include:

  • Electron-withdrawing groups (e.g., Cl): Increase electrophilicity of the hydrazone bond, enhancing receptor binding .
  • Bulky groups (e.g., tert-butyl): Improve lipophilicity and membrane penetration but may sterically hinder target interactions . Example: N'-(4-methoxybenzylidene) derivatives showed 10× lower MIC than non-substituted analogs due to optimized hydrophobic interactions .

Q. What methodologies optimize reaction yields in microwave-assisted synthesis?

Key factors:

  • Power and time optimization : 160 W for 2–8 minutes minimizes side reactions (e.g., hydrolysis) .
  • Solvent selection : Ethanol enhances solubility of intermediates while reducing toxicity .
  • Real-time monitoring : TLC or inline IR tracks reaction progress to avoid over-irradiation .

Q. How do thermosalient phase transitions impact material properties?

Polymorphic transitions (e.g., Form II → III in N'-2-propylidene-4-hydroxybenzohydrazide) cause:

  • Negative thermal expansion (αₐ = −360×10⁻⁶ K⁻¹), enabling applications in temperature-responsive materials .
  • Mechanical motion ("jumping crystals") due to anisotropic lattice changes, studied via variable-temperature SC-XRD .

Q. What analytical challenges arise in quantifying trace metal interactions?

Using spectrophotometric reagents like BAPSSHZ for Ni(II) detection requires:

  • pH control (optimal at 6–8) to prevent ligand degradation .
  • Masking agents (e.g., EDTA) to eliminate interference from Fe³⁺/Cu²⁺ .
  • Validation via spike-recovery tests in environmental matrices (e.g., plant extracts) .

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